molecular formula C10H12N2O4S B6211653 2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 2758005-53-5

2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6211653
CAS No.: 2758005-53-5
M. Wt: 256.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group and a thiazolidine-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. The cyclization step may require the addition of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products

    Reduction: 2-(4-methyl-3-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

    Oxidation: Thiazolidine sulfoxides or sulfones.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in research to study the interactions of thiazolidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the thiazolidine ring can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione: Lacks the methyl group, which may affect its physical properties and interactions with biological targets.

    2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-sulfone: An oxidized derivative with different chemical and biological properties.

Uniqueness

2-(4-methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups in the thiazolidine scaffold makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2758005-53-5

Molecular Formula

C10H12N2O4S

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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